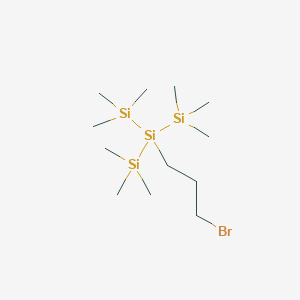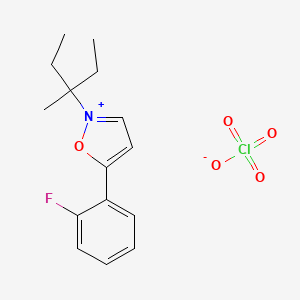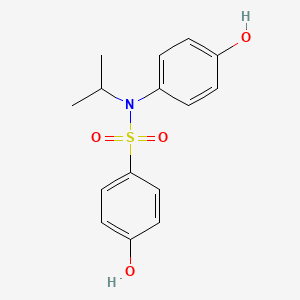![molecular formula C14H30SSi B14193173 Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane CAS No. 833460-54-1](/img/structure/B14193173.png)
Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a dec-1-en-1-yl group substituted with a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane typically involves the reaction of a suitable dec-1-en-1-yl precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Dec-1-en-1-yl precursor+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the dec-1-en-1-yl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable, biocompatible compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, allowing the compound to act as a cross-linking agent in polymerization reactions. The methylsulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(trifluoromethyl)silane
- Trimethylsilylpropyne
- Trimethylsilylacetylene
Uniqueness
Trimethyl[1-(methylsulfanyl)dec-1-en-1-yl]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity in oxidation and substitution reactions. This makes it a valuable compound for applications requiring specific reactivity profiles that are not achievable with other similar silanes.
Propriétés
Numéro CAS |
833460-54-1 |
|---|---|
Formule moléculaire |
C14H30SSi |
Poids moléculaire |
258.54 g/mol |
Nom IUPAC |
trimethyl(1-methylsulfanyldec-1-enyl)silane |
InChI |
InChI=1S/C14H30SSi/c1-6-7-8-9-10-11-12-13-14(15-2)16(3,4)5/h13H,6-12H2,1-5H3 |
Clé InChI |
ABXPOEPUJIIMAW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=C([Si](C)(C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
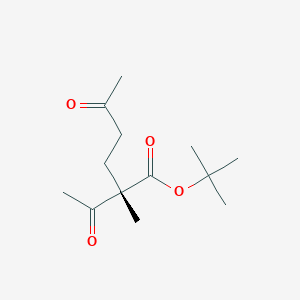
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
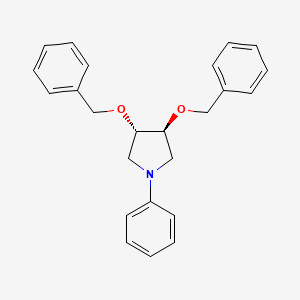
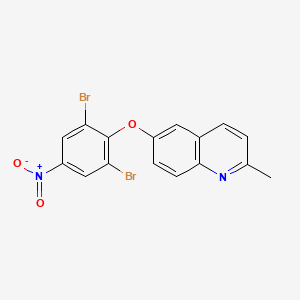
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
